N-Boc-L-threonine Allyl Ester
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Overview
Description
N-Boc-L-threonine Allyl Ester is a compound used in organic synthesis and peptide chemistry. It is a derivative of L-threonine, an essential amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and an allyl ester at the carboxyl terminus. This compound is valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-L-threonine Allyl Ester can be synthesized through a series of chemical reactions starting from L-threonine. The process typically involves the protection of the amino group with a Boc group and the esterification of the carboxyl group with allyl alcohol. One common method involves the use of triphenylphosphine and diisopropylazodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) to facilitate the esterification reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-threonine Allyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as pyridinium chlorochromate (PCC) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Acids and bases: For deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
N-Boc-L-threonine Allyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-L-threonine Allyl Ester involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the allyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other molecules. The compound’s reactivity is influenced by the presence of these protecting groups, which can be manipulated to achieve desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-serine Allyl Ester: Similar in structure but derived from serine instead of threonine.
N-Boc-L-glutamic acid Allyl Ester: Contains an additional carboxyl group compared to threonine.
N-Boc-L-alanine Allyl Ester: Lacks the hydroxyl group present in threonine.
Uniqueness
N-Boc-L-threonine Allyl Ester is unique due to the presence of both a hydroxyl group and an allyl ester, which provide additional reactivity and versatility in chemical synthesis. The hydroxyl group allows for further functionalization, while the allyl ester can be selectively removed under mild conditions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
prop-2-enyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C12H21NO5/c1-6-7-17-10(15)9(8(2)14)13-11(16)18-12(3,4)5/h6,8-9,14H,1,7H2,2-5H3,(H,13,16) |
InChI Key |
VVNKBQFEVZGZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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